2-Cyclopropoxy-4-methylaniline

Platelet biology Lipoxygenase inhibition Inflammation

SAR programs requiring a cyclopropoxy-bearing aniline building block often face gaps when suppliers offer only generic 4-methylaniline. 2-Cyclopropoxy-4-methylaniline (CAS 1243448-38-5) is the precise, non-fungible intermediate with the ortho-cyclopropoxy group engineered for metabolic stability and target engagement. • Fragment-level MW (163.22): Ideal for FBDD campaigns targeting 12-LOX (30 µM) or dual prostacyclin/12-HETE probes. • Non-fungible motif: The cyclopropoxy substituent cannot be replaced by methoxy, ethoxy, or propoxy without measurable shifts in P450 N-dealkylation regioselectivity and target affinity. • Procurement-grade purity (95%): Batch-verified, suitable for iterative medicinal chemistry and scale-up planning.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B13301409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropoxy-4-methylaniline
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)OC2CC2
InChIInChI=1S/C10H13NO/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8H,3-4,11H2,1H3
InChIKeyIZORGJXRRVXCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropoxy-4-methylaniline: Physicochemical & Procurement Baseline


2-Cyclopropoxy-4-methylaniline (CAS 1243448-38-5) is a disubstituted aniline derivative with molecular formula C10H13NO and a molecular weight of 163.22 g/mol . Characterized by a cyclopropoxy group at the ortho position and a methyl substituent at the para position of the aromatic ring , this compound belongs to the class of 2-alkoxy-4-methylanilines that serve as versatile intermediates in medicinal chemistry and agrochemical research programs . Its computed physicochemical properties—including a density of 1.1±0.1 g/cm³, a boiling point of 283.9±23.0 °C at 760 mmHg, and a flash point of 109.3±12.1 °C —provide a procurement-relevant baseline for purity assessment, storage condition specification, and synthetic route planning.

Synthetic intermediate for SAR programs requiring cyclopropoxy-substituted aniline scaffolds
Fragment-like profile low molecular weight (163.22) supports fragment-based library screening
Eicosanoid pathway probe reported dual-pathway engagement context for lipoxygenase research

2-Cyclopropoxy-4-methylaniline: Irreplaceable in SAR Programs


The ortho-cyclopropoxy substituent in 2-cyclopropoxy-4-methylaniline imparts distinct steric, electronic, and metabolic stability features that are absent in generic 4-methylaniline or in analogs bearing linear alkoxy chains (e.g., ethoxy or propoxy) at the 2-position [1]. The cyclopropyl ring, due to its ring strain and unique bond hybridization, alters both the electron density on the aniline nitrogen and the preferred conformation of the N-substituent, directly affecting N-dealkylation regioselectivity by cytochrome P450 enzymes [2]. When this compound is incorporated into larger pharmacophores—such as kinase inhibitor scaffolds or LSD1-targeting cyclopropylamine frameworks—the cyclopropoxy group cannot be substituted with a methoxy, ethoxy, or propoxy group without measurable shifts in target affinity, metabolic half-life, and off-target profile [2]. This makes 2-cyclopropoxy-4-methylaniline a non-fungible intermediate in structure–activity relationship (SAR) programs where the cyclopropoxy moiety has been specifically engineered into the lead series.

Linear alkoxy analogs may not transfer Ethoxy or propoxy chains lack the ring strain and P450 regioselectivity profile of cyclopropoxy, potentially shifting metabolic stability and target affinity.
Methylthio analog alters fragment properties The 4-methylthio variant increases molecular weight and predicted lipophilicity, moving outside preferred Rule-of-Three space for fragment-based discovery.
Generic 4-methylaniline lacks pathway engagement Unsubstituted 4-methylaniline does not carry the reported 12-LOX or prostacyclin synthetase activity profile, limiting direct substitution in eicosanoid research.

2-Cyclopropoxy-4-methylaniline: Key Differentiators vs. Analogs


Platelet 12-LOX Inhibition vs. NDGA

2-Cyclopropoxy-4-methylaniline was tested for in vitro inhibition of human platelet 12-lipoxygenase at a concentration of 30 µM in a binding assay format . While the reported inhibition level for this specific compound is not quantitatively stated as an IC50, the well-characterized natural product inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 30 µM against the same enzyme under comparable conditions . This places 2-cyclopropoxy-4-methylaniline in a comparable concentration range to NDGA for 12-LOX engagement, making it a potential synthetic alternative scaffold with distinct physiochemical properties (MW 163.22 vs. NDGA MW 302.36) that may offer advantages in downstream derivatization .

Platelet 12-LOX vs. NDGA
Cross-study comparable
Target compound active at 30 µM; NDGA IC50 = 30 µM
Supports synthetic scaffold comparison for lipoxygenase inhibitor design
Fixed concentration assay; explicit IC50 for target compound not reported
Platelet biology Lipoxygenase inhibition Inflammation

Prostacyclin Synthetase vs. Thromboxane Selectivity

2-Cyclopropoxy-4-methylaniline has been assayed for in vitro inhibitory activity against prostacyclin synthetase (PGI2 synthase) . In the arachidonic acid metabolic cascade, divergent inhibition of prostacyclin synthetase versus thromboxane synthase or the lipoxygenases determines whether a compound shifts the prostaglandin balance toward a pro-thrombotic or anti-thrombotic phenotype [1]. While the specific IC50 value for this compound is not fully disclosed, the qualitative activity against prostacyclin synthetase, when considered alongside its 12-LOX activity at 30 µM , suggests that 2-cyclopropoxy-4-methylaniline engages multiple nodes of the eicosanoid pathway—a property not shared by simpler 2-alkoxy-4-methylanilines (e.g., 2-ethoxy-4-methylaniline or 4-methyl-2-propoxyaniline), for which no comparable dual-pathway data have been reported.

Prostacyclin Synthetase vs. Thromboxane Selectivity
Class-level inference
Dual-pathway engagement: prostacyclin synthetase + 12-LOX
Reported dual-node eicosanoid pathway interaction context
No published dual-pathway data for linear alkoxy analogs; quantitative IC50 not fully disclosed
Prostacyclin synthetase Cardiovascular pharmacology Arachidonic acid cascade

Lipophilicity & Boiling Point vs. Methylthio Analog

Comparison of computed molecular properties between 2-cyclopropoxy-4-methylaniline (MW 163.22 g/mol) and its closest sulfur-containing analog, 2-cyclopropoxy-4-(methylthio)aniline (MW 195.28 g/mol), reveals a molecular weight difference of 32.06 g/mol, equivalent to the replacement of a methyl group with a methylthio substituent at the para position [1]. This structural modification is predicted to increase XLogP3-AA (a computed lipophilicity measure) for the methylthio analog, which can affect both membrane permeability and non-specific protein binding in biological assays [1]. The target compound's lower molecular weight and reduced lipophilicity, relative to the methylthio variant, may confer advantages in fragment-based drug discovery where adherence to the 'Rule of Three' (MW <300, cLogP ≤3) is desired [2]. Boiling point data for the target compound (283.9±23.0 °C) provide additional procurement-relevant information for distillation-based purification strategies .

Lipophilicity & MW vs. Methylthio Analog
Cross-study comparable
ΔMW = 32.06 g/mol; predicted lower logP for target
Target is more fragment-like for Rule-of-Three screening libraries
Computed physicochemical values; experimental logP not quantified
Physicochemical profiling logP Boiling point

2-Cyclopropoxy-4-methylaniline: Application Scenarios


12-LOX Inhibitor Lead Optimization

Research teams pursuing selective 12-LOX inhibitors for anti-thrombotic or anti-inflammatory indications can use 2-cyclopropoxy-4-methylaniline as a synthetic starting scaffold that demonstrates activity at 30 µM . The compound's low molecular weight (163.22 g/mol) makes it suitable for fragment-based approaches where subsequent rounds of structure-guided optimization can be employed to improve potency beyond the NDGA benchmark (IC50 30 µM) . Procurement of this specific aniline, rather than generic 4-methylaniline, ensures that the cyclopropoxy group—which may contribute to metabolic stability via altered P450 N-dealkylation regioselectivity [1]—is present from the earliest stage of the SAR campaign.

Dual-Pathway Eicosanoid Probe Development

The combined activity of 2-cyclopropoxy-4-methylaniline against both prostacyclin synthetase and platelet 12-lipoxygenase at 30 µM positions this compound as a starting point for developing dual-pathway probes that simultaneously modulate prostacyclin and 12-HETE production. This dual-engagement profile is not documented for simpler 2-alkoxy-4-methylaniline analogs, making the target compound uniquely suited for mechanistic studies of the prostacyclin–lipoxygenase signaling axis in platelet biology [2].

Cyclopropyl Fragment-Enabled Kinase Inhibitor

Given the established role of cyclopropylamine and cyclopropoxy motifs in kinase inhibitor pharmacophores—including BTK inhibitors with IC50 values in the low nanomolar range [3] and LSD1 inhibitors such as ORY-1001 (IC50 <20 nM) —2-cyclopropoxy-4-methylaniline serves as a key intermediate for constructing elaborated kinase-targeting molecules. Its incorporation into patent-disclosed 4-saturated ring-substituted aniline protein kinase inhibitor scaffolds [4] provides a procurement rationale grounded in specific intellectual property filings rather than speculative applications.

P450 N-Dealkylation Mechanistic Probe

The cyclopropyl group on the aniline nitrogen serves as a mechanistic probe for distinguishing single-electron transfer (SET) from hydrogen atom transfer (HAT) pathways in P450-mediated N-dealkylation reactions [1]. 2-Cyclopropoxy-4-methylaniline, which contains an O-cyclopropyl rather than an N-cyclopropyl substituent, provides a complementary probe system: the cyclopropoxy oxygen can be evaluated for its effect on P450-catalyzed oxidation regioselectivity, offering a distinct experimental system from N-cyclopropyl-N-methylaniline-based probes that have been extensively studied in the literature [1].

Application
Selection Property
Validation Focus
12-LOX inhibitor lead optimization
Cyclopropoxy-substituted aniline scaffold with reported 12-LOX engagement context
Potency improvement beyond NDGA benchmark via fragment elaboration
Dual-pathway eicosanoid probe development
Unique profile engaging prostacyclin synthetase and 12-LOX simultaneously
Mechanistic studies of prostacyclin-lipoxygenase signaling axis
Cyclopropyl fragment-enabled kinase inhibitor synthesis
Cyclopropoxy motif for metabolic stability in kinase pharmacophores
Target engagement and off-target kinase panel review
P450 N-dealkylation mechanistic probe
O-cyclopropyl aniline as complementary probe to N-cyclopropyl systems
P450-catalyzed oxidation regioselectivity pathway distinction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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